molecular formula C12H20O6 B081281 Glycerol triglycidyl ether CAS No. 13236-02-7

Glycerol triglycidyl ether

Cat. No. B081281
Key on ui cas rn: 13236-02-7
M. Wt: 260.28 g/mol
InChI Key: SYEWHONLFGZGLK-UHFFFAOYSA-N
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Patent
US06737466B2

Procedure details

2-Butenedioic acid (2Z)-sodium salt, polymer with 1,3-butadiene, ethenylbenzene, 2,5-furandione, 2-methyl-1-propene and 2,2′,2″-[1,2,3-propanethyltris(oxymethylene)]tris[oxirane], block (9Cl)
[Compound]
Name
2-Butenedioic acid (2Z)-sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C=CC=C.[CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[CH2:6].O1[C:17](=[O:18])[CH:16]=CC1=O.CC(C)=C.C(OCC1CO1)C(OCC1CO1)COCC1CO1>>[O:18]1[CH:17]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:7][CH:5]=[CH2:6])[CH2:16]1

Inputs

Step One
Name
2-Butenedioic acid (2Z)-sodium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C=CC1=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(COCC1OC1)OCC1OC1)OCC1OC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1CC1CCCCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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